molecular formula C17H19N3O3S B2407164 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1448035-84-4

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2407164
CAS RN: 1448035-84-4
M. Wt: 345.42
InChI Key: NUWYPIRVUYXMFM-UHFFFAOYSA-N
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Description

“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran is a common structural element that appears in a large number of medicinally important compounds .

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. A study presented novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which demonstrated significant in vitro antibacterial activity against pathogenic bacteria including gram-negative and gram-positive strains. These compounds were synthesized through a cyclocondensation reaction, highlighting the potential of benzofuran derivatives in the development of new antimicrobial agents (Idrees et al., 2019).

Anticancer and Docking Study Applications

Another study focused on the synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which were evaluated for their in vitro anticancer activity. The study found that most synthesized compounds exhibited promising anticancer activity against various human cancer cell lines, suggesting the therapeutic potential of thiadiazole derivatives in cancer treatment. Furthermore, a molecular docking study was performed to predict the probable mechanism of action, demonstrating the compound's utility in scientific research involving the development of anticancer agents (Tiwari et al., 2017).

Antifungal Agent Development

The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives showcased potential antifungal activities. This study illustrates the application of thiazole derivatives in the development of antifungal agents, providing a basis for further research into their utility in combating fungal infections (Narayana et al., 2004).

Corrosion Inhibition

Research into benzothiazole derivatives for corrosion inhibition on steel surfaces demonstrated their effectiveness in providing protection against corrosion in acidic environments. This application signifies the potential of thiadiazole and benzofuran derivatives in industrial applications, particularly in materials science for preventing corrosion (Hu et al., 2016).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-5-12-16(24-20-19-12)17(22)18-9-8-13(21)15-10-11-6-3-4-7-14(11)23-15/h3-4,6-7,10,13,21H,2,5,8-9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWYPIRVUYXMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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